2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine
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Overview
Description
2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine typically involves the reaction of 1-methyl-1H-1,2,3-triazole with ethylene oxide in the presence of a base. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products
Scientific Research Applications
2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The compound can also participate in click chemistry reactions, which are widely used in bioconjugation and drug development .
Comparison with Similar Compounds
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: A polytriazolylamine ligand used in click chemistry.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: A triazole derivative with different substitution patterns.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) compounds: These compounds have similar triazole rings but different functional groups.
Uniqueness
2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H10N4O |
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Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-(3-methyltriazol-4-yl)oxyethanamine |
InChI |
InChI=1S/C5H10N4O/c1-9-5(4-7-8-9)10-3-2-6/h4H,2-3,6H2,1H3 |
InChI Key |
YLZYPHOMKXHJDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)OCCN |
Origin of Product |
United States |
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